2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide
CAS No.: 2034585-39-0
Cat. No.: VC6321543
Molecular Formula: C17H18N4O3
Molecular Weight: 326.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034585-39-0 |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.356 |
| IUPAC Name | 2-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H18N4O3/c1-24-17-14(4-2-6-19-17)16(23)20-10-12-8-13(11-18-9-12)21-7-3-5-15(21)22/h2,4,6,8-9,11H,3,5,7,10H2,1H3,(H,20,23) |
| Standard InChI Key | RDBPGJNMSBDSLX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions and substitutions. For example, forming the pyridinyl-oxopyrrolidine linkage might involve a nucleophilic substitution or a coupling reaction. The nicotinamide moiety could be introduced through an amide-forming reaction.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1. Formation of Pyridinyl-Oxopyrrolidine Linkage | Nucleophilic Substitution | Elevated Temperature, Catalyst |
| 2. Introduction of Nicotinamide Moiety | Amide Formation | Acid Chloride, Base |
Potential Biological Activities
Compounds with similar structures often exhibit biological activities such as antimicrobial, antiviral, or antioxidant effects. The presence of the oxopyrrolidine and pyridinyl groups may enhance its interaction with biological targets, while the nicotinamide moiety could contribute to its metabolic or enzymatic activity.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Disruption of Cell Wall Synthesis | Pharmaceutical Development |
| Antiviral | Inhibition of Viral Replication | Antiviral Therapies |
| Antioxidant | Neutralization of Free Radicals | Protective Effects in Diseases |
Research Findings and Future Directions
While specific research findings on 2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide are not available, studies on similar compounds suggest potential therapeutic applications. Further research is needed to elucidate its pharmacological profile, optimize its synthesis, and explore its interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume